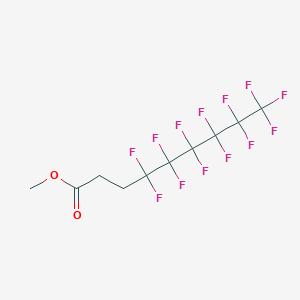

Methyl 2H,2H,3H,3H-perfluorononanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F13O2/c1-25-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTDDBAPCSPXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551769 | |

| Record name | Methyl 3-(perfluorohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110260-75-8 | |

| Record name | Methyl 3-(perfluorohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Chemical Transformations of Fluorotelomer Based Compounds

Historical Context of Fluorotelomer Synthesis and Industrial Relevance

The field of organofluorine chemistry began its significant development over 80 years ago, with its trajectory dramatically altered by World War II. lgcstandards.com In the post-war era, companies like the Minnesota Mining and Manufacturing Company (3M) and DuPont pioneered the commercial production of fluorochemicals. lgcstandards.com Two primary industrial processes have been used to manufacture per- and polyfluoroalkyl substances (PFAS): electrochemical fluorination (ECF) and telomerization. nih.gov

The ECF process, historically used by 3M until 2002, produces a mixture of both linear and branched isomers. nih.gov In contrast, telomerization creates compounds with exclusively linear alkyl chains. nih.gov This process involves the reaction of a "telogen," such as perfluoroalkyl iodide, with a "taxogen," like tetrafluoroethylene (B6358150), to form oligomers known as telomers. nih.gov Fluorotelomer alcohols (FTOHs), key raw materials for a vast array of products, are synthesized via this telomerization process. nih.govglpbio.com

Fluorotelomer-based compounds are integral to numerous industrial and consumer products due to their ability to repel both oil and water. nih.govglpbio.com Their applications include:

Aqueous film-forming foams (AFFF) for firefighting. nih.govpdqscientific.com

Grease-resistant coatings for food packaging, such as microwave popcorn bags and fast-food wrappers. nih.gov

Surface treatments for textiles, carpets, and leather to provide stain resistance. nih.govglpbio.com

Surfactants and emulsifiers in various manufacturing processes. pdqscientific.com

The widespread use of these compounds is driven by their unique chemical properties, which are imparted by the strong carbon-fluorine bond. lgcstandards.com However, the persistence of these substances and their precursors, such as the volatile FTOHs, has led to significant environmental and regulatory scrutiny. glpbio.companda.org

Targeted Synthesis Methodologies for 2H,2H,3H,3H-Perfluorononanoate Derivatives

The synthesis of Methyl 2H,2H,3H,3H-perfluorononanoate is a multi-step process that begins with the creation of a key precursor, a fluorotelomer alcohol (FTOH). The specific FTOH required is 6:2 FTOH, which is then oxidized to the corresponding carboxylic acid before final esterification.

Telomerization: The process starts with the telomerization of tetrafluoroethylene (TFE) using a perfluoroalkyl iodide (the telogen), in this case, perfluorohexyl iodide (C₆F₁₃I), to form a 6:2 fluorotelomer iodide (C₆F₁₃CH₂CH₂I). nih.gov

Hydrolysis: The terminal iodine atom of the 6:2 fluorotelomer iodide is replaced with a hydroxyl group through hydrolysis to yield 6:2 Fluorotelomer Alcohol (6:2 FTOH). nih.gov

Oxidation: The resulting 6:2 FTOH undergoes oxidation to form 2H,2H,3H,3H-Perfluorononanoic acid (also known as 6:3 FTCA). FTOHs are well-established precursors that can degrade into fluorotelomer carboxylic acids (FTCAs). researchgate.netresearchgate.net

Esterification: The final step is the esterification of 2H,2H,3H,3H-Perfluorononanoic acid with methanol (B129727) (CH₃OH), typically under acidic conditions, to produce the target compound, this compound. The formation of methyl esters from perfluorinated carboxylic acids in methanol has been well-documented. nih.gov

Table 1: Synthetic Pathway for this compound

| Step | Reactants | Key Product | Product Structure |

|---|---|---|---|

| 1. Telomerization | Perfluorohexyl iodide, Ethylene | 6:2 Fluorotelomer iodide | C₆F₁₃CH₂CH₂I |

| 2. Hydrolysis | 6:2 Fluorotelomer iodide, Water | 6:2 Fluorotelomer Alcohol (6:2 FTOH) | C₆F₁₃CH₂CH₂OH |

| 3. Oxidation | 6:2 Fluorotelomer Alcohol | 2H,2H,3H,3H-Perfluorononanoic acid (6:3 FTCA) | C₆F₁₃CH₂CH₂COOH |

| 4. Esterification | 2H,2H,3H,3H-Perfluorononanoic acid, Methanol | This compound | C₆F₁₃CH₂CH₂COOCH₃ |

Derivatization Techniques: Formation of Methyl Esters for Analytical Characterization

The analysis of polar compounds like fluorotelomer carboxylic acids (FTCAs) by gas chromatography (GC) presents a challenge due to their low volatility. nih.govnih.gov To overcome this, a derivatization step is employed to convert the acidic analytes into more volatile and thermally stable forms suitable for GC analysis. nih.gov The most common derivatization technique for this purpose is the formation of methyl esters. nih.gov

This methylation converts the polar carboxylic acid group into a less polar ester group, lowering the boiling point and improving chromatographic performance. nih.gov Several reagents and methods are used to achieve this transformation for analytical purposes:

Acid-Catalyzed Esterification: One method involves heating the FTCA with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like concentrated sulfuric acid (H₂SO₄). nih.gov

Diazomethane (B1218177): Historically, diazomethane (CH₂N₂) was used to convert PFCAs into their methyl esters for GC analysis. nih.gov

Trimethylsilyl (B98337) Diazomethane (TMSD): A more recent and efficient method involves the rapid methylation of PFCAs using trimethylsilyl diazomethane (TMSD), which can achieve complete derivatization in minutes at room temperature.

From Acid Fluorides: In some synthetic preparations, perfluoro carboxylic acid fluorides are produced, which can be directly converted into methyl esters by reaction with methanol for subsequent GC-MS analysis.

The choice of derivatization agent can affect the efficiency and applicability of the method. For instance, one study found that while amidation could successfully derivatize a range of PFCAs (C4–C12), acid-catalyzed esterification was not effective for the shorter-chain C4–C6 PFCAs. nih.gov

Table 2: Comparison of Methylation Derivatization Methods for FTCA/PFCA Analysis

| Method | Reagent(s) | Conditions | Speed | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Methanol, H₂SO₄ | Shaking overnight at room temperature | Slow | Ineffective for some short-chain PFCAs (C4-C6). nih.gov |

| Trimethylsilyl Diazomethane (TMSD) | TMSD, Trimethylchlorosilane | ~2 minutes at room temperature | Very Fast | Enables rapid GC-MS/MS analysis of medium- and long-chain PFCAs. |

| From Acid Fluoride (B91410) | Methanol | Heating at 60 °C | Moderate | Specific to the analysis of perfluoro carboxylic acid fluoride products. |

Mechanism-Based Studies of Esterification and Hydrolysis Reactions in Fluorinated Systems

Esterification Mechanism

The formation of this compound from its corresponding carboxylic acid and methanol is a classic example of Fischer esterification. This acid-catalyzed reaction is an equilibrium process. The mechanism proceeds through several reversible steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon. The strong electron-withdrawing effect of the perfluorohexyl group (C₆F₁₃-) further enhances this positive character, making the carbonyl carbon highly susceptible to nucleophilic attack.

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added methanol moiety to one of the original hydroxyl groups, converting it into a good leaving group (H₂O).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another methanol molecule, to yield the final neutral ester product and regenerate the acid catalyst.

Hydrolysis Mechanism

Hydrolysis is the reverse reaction of esterification, where the ester is cleaved back into a carboxylic acid and an alcohol by reaction with water. In fluorinated systems, the electronic properties of the fluoroalkyl chain play a critical role in the reaction kinetics.

The mechanism for acid-catalyzed hydrolysis mirrors the reverse of Fischer esterification. Studies on fluorinated esters have shown that their hydrolytic stability is significantly influenced by the degree of fluorination. The introduction of electron-withdrawing fluorine atoms into the ester structure makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Research has demonstrated that the rate of hydrolysis increases as the number of fluorine atoms on the alcohol portion of the ester increases. For example, the hydrolysis of a trifluoroethyl ester was found to be significantly faster than its non-fluorinated ethyl ester counterpart.

Furthermore, the reaction environment can influence the rate of hydrolysis. The use of solvents with higher dielectric constants, such as acetonitrile (B52724) and methanol, has been shown to enhance the hydrolysis of fluorotelomer esters by an order of magnitude compared to less polar solvents. The spontaneous formation of methyl esters has also been observed in solutions of perfluorononanoic acid stored in methanol, underscoring the reversible nature of the esterification-hydrolysis equilibrium. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 2h,2h,3h,3h Perfluorononanoate

Extraction and Sample Preparation Techniques for Complex Environmental and Biological Matrices

The initial and most critical step in the analysis of Methyl 2H,2H,3H,3H-perfluorononanoate from environmental and biological samples is the extraction and purification of the analyte from the matrix. The primary goals are to isolate the target compound from interfering substances, concentrate it to detectable levels, and maintain its integrity throughout the process. organomation.com The analysis of per- and polyfluoroalkyl substances (PFAS) is complicated by their ubiquitous nature, which introduces a high risk of background contamination from laboratory equipment and supplies. sepscience.comchromatographyonline.comfms-inc.com

Solid-Phase Extraction (SPE): This is a predominant technique for isolating and concentrating PFAS, including related precursor compounds, from aqueous samples like drinking water, groundwater, and surface water. organomation.comfms-inc.com Various sorbents are employed, with weak anion exchange (WAX) cartridges being particularly effective for a range of PFAS. mdpi.com For solid matrices such as soil and sediment, extraction is often performed using solvents like basic methanol (B129727) or methyl tert-butyl ether (MTBE), followed by SPE cleanup. researchgate.netepa.gov

Extraction from Biological Matrices: Analyzing biological samples, such as blood, serum, and tissue, presents significant challenges due to the complexity of the matrix. sepscience.com Sample preparation for serum or plasma often involves protein precipitation, followed by SPE for cleanup and concentration. sepscience.comchromatographyonline.com For tissue samples, homogenization and extraction with solvents like potassium hydroxide (B78521) and acetonitrile (B52724) followed by basic methanol are employed before further cleanup steps. epa.gov

Alternative and Emerging Techniques:

Stir Bar Sorptive Extraction (SBSE): A simple, rapid, and environmentally friendly method has been developed for fluorotelomer alcohols (FTOHs), which are precursors to the acid form of the target compound. nih.govresearchgate.net This technique uses a magnetic stir bar coated with a sorbent material to extract analytes from water samples, followed by thermal desorption for analysis. nih.govresearchgate.net

Liquid-Solid Extraction (LSE): A fast and simple SPE-free extraction method based on LSE using acidified methanol has been optimized for solid samples. mdpi.com

Contamination control is a paramount concern during sample collection and preparation. The use of PFAS-free materials, including containers and sampling equipment, along with the analysis of field blanks, is essential to prevent erroneous results. organomation.comsigmaaldrich.com

Table 1: Overview of Extraction Techniques for PFAS including Precursors and Related Compounds

| Technique | Sample Matrix | Description | Key Findings/Recoveries | Source(s) |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Soil, Biological Samples | Isolates and concentrates analytes using a solid sorbent (e.g., WAX, ENVI-Carb). Widely used in EPA methods. | Provides clean extracts essential for accurate analysis. | organomation.comfms-inc.commdpi.com |

| Liquid-Solid Extraction (LSE) | Soil, Dust | Extraction with an organic solvent (e.g., acidified methanol) without a subsequent SPE step. | Recoveries ranging from 58% to 114% have been reported for various PFAS. | mdpi.com |

| Stir Bar Sorptive Extraction (SBSE) | Water | A "green" technique using a sorbent-coated stir bar for extraction, followed by thermal desorption. | Good sensitivity and precision with recoveries of 55% to 111% for FTOHs. | nih.govresearchgate.net |

| Protein Precipitation / Liquid Extraction | Serum, Plasma | Methanol or acetonitrile is used to precipitate proteins, followed by extraction of the supernatant. | Often combined with SPE for cleaner extracts. | sepscience.comchromatographyonline.com |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other compounds in the sample extract before detection. Both gas and liquid chromatography are utilized, often coupled to mass spectrometry.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like FTOHs and their ester derivatives, such as this compound. acs.org

The combination of GC with mass spectrometry (GC-MS) is a powerful tool for this purpose. nih.govresearchgate.net For fluorotelomer compounds, positive chemical ionization (PCI) is often the preferred ionization technique as it provides better sensitivity and response compared to other methods. researchgate.netnih.govresearchgate.net PCI can generate a protonated molecular ion ([M+H]⁺), which is useful for identification. researchgate.net

To achieve effective separation of these compounds, specialized semi-polar GC columns, such as a DB-624 (6%-cyanopropylphenyl 94%-dimethyl polysiloxane), are frequently used. nih.govresearchgate.net For more complex analyses, two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation power and sensitivity, enabling non-targeted analysis of various PFAS. digitellinc.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted analytical technique for a broad range of PFAS, including the non-volatile acid precursors of this compound. nih.govdigitellinc.comnih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) systems significantly enhances separation efficiency and reduces analysis time. mdpi.comresearchgate.net

Typical LC methods employ reverse-phase chromatography with columns such as C18 or phenyl phases for separation. mdpi.commdpi.comnih.gov The mobile phase usually consists of a gradient mixture of an organic solvent (methanol or acetonitrile) and water, often amended with additives like ammonium (B1175870) acetate (B1210297) or acetic acid to facilitate ionization. mdpi.comshimadzu.com While electrospray ionization (ESI) is the most common interface for PFAS analysis, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have shown to be effective for neutral compounds like FTOHs, which are structurally related to the target methyl ester. nih.govresearchgate.net

Table 2: Comparison of Chromatographic Techniques for PFAS Analysis

| Technique | Analytes | Column/Stationary Phase | Detector | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| GC-PCI-MS | Volatile/Semi-volatile PFAS (e.g., FTOHs, esters) | Semi-polar (e.g., DB-624) | Mass Spectrometer (Positive Chemical Ionization) | Good sensitivity for neutral fluorinated compounds. | researchgate.netnih.govresearchgate.net |

| UPLC-MS/MS | Wide range of PFAS, including acids and precursors | Reverse-phase (e.g., C18, Phenyl) | Tandem Mass Spectrometer (e.g., ESI, APCI) | High sensitivity and selectivity; the standard for most PFAS. | mdpi.comresearchgate.netmdpi.com |

| GC×GC-TOFMS | Volatile/Semi-volatile PFAS | Dual-column system | Time-of-Flight Mass Spectrometer | Superior separation power for complex mixtures and non-targeted analysis. | digitellinc.com |

Mass Spectrometry (MS) Applications for Structure Elucidation and Quantification

Mass spectrometry is the definitive tool for the detection, identification, and quantification of this compound, providing unparalleled sensitivity and specificity.

High-resolution mass spectrometry (HRMS) instruments, including time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, are indispensable for identifying unknown PFAS and their transformation products. jimdo.comselectscience.net HRMS provides highly accurate mass measurements (typically with sub-ppm mass error), which allows for the confident determination of elemental formulas for previously unidentified compounds. jimdo.commdpi.com

This capability is crucial for studying the environmental degradation of precursor compounds, which can lead to the formation of various transformation products, including compounds like 2H,2H,3H,3H-perfluorononanoic acid and its subsequent esters. jimdo.com Non-targeted screening workflows using HRMS enable the detection of a wide array of fluorinated compounds in environmental samples without prior knowledge of their presence or the need for analytical standards. nih.govchromatographyonline.com FT-ICR MS, in particular, offers ultrahigh resolution that can distinguish between different PFAS that have very similar masses. jimdo.com

For precise and accurate quantification, isotope dilution mass spectrometry is the gold standard method. nih.govepa.govdtic.mil This technique involves adding a known quantity of a stable isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample prior to any extraction or cleanup steps. epa.gov

This "extraction internal standard" (EIS) behaves identically to the native analyte throughout the sample preparation and analysis process, experiencing the same potential for loss or matrix-induced signal suppression or enhancement. epa.govdtic.mil By measuring the ratio of the response of the native analyte to its labeled standard in the final mass spectrometric analysis, an accurate concentration can be calculated, effectively correcting for method variability. epa.gov This approach is a cornerstone of robust regulatory methods such as EPA Method 1633. epa.govepa.gov Recently, Direct Analysis in Real Time (DART) ionization coupled with isotope dilution HRMS has been demonstrated for the rapid screening of related FTOHs. nih.gov

Spectroscopic Characterization Techniques

The structural elucidation and confirmation of this compound rely on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecular structure, connectivity, and elemental composition of this fluorinated ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for characterizing the structural features of organofluorine compounds. numberanalytics.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide critical data for the identification of this compound. Fluorine-19 (¹⁹F NMR) spectroscopy is also exceptionally informative due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which allows for clear differentiation of fluorine atoms in various chemical environments. numberanalytics.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the non-fluorinated portions of the molecule. The methyl ester group (-OCH₃) would produce a singlet, while the two methylene (B1212753) groups (-CH₂CH₂-) adjacent to the perfluoroalkyl chain would appear as complex multiplets due to coupling with each other and with the adjacent fluorinated carbons. A study on a similar structure, cellulose (B213188) 2H,2H,3H,3H-perfluorononanoyl ester, confirms the presence of these characteristic methylene proton signals. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone. The carbonyl carbon (C=O) of the ester group is expected to resonate at a characteristic downfield chemical shift, typically around 173 ppm, as observed in related fluorinated cellulose esters. researchgate.netmdpi.com The carbons of the methylene groups and the methyl ester group will also have distinct chemical shifts. The highly electronegative fluorine atoms significantly influence the chemical shifts of the adjacent carbon atoms in the perfluoroalkyl chain.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for confirming the structure of the perfluoroalkyl chain. Each unique fluorine environment within the -(CF₂)₆CF₃ chain will produce a distinct signal, with chemical shifts and coupling patterns providing definitive structural information. For instance, the terminal trifluoromethyl (-CF₃) group will appear as a triplet, while the various difluoromethylene (-CF₂) groups will show complex multiplets based on their proximity to other fluorine atoms.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -COOCH₃ | ~3.7 | Singlet (s) |

| ¹H | -CH₂-CF₂- | ~2.5 | Multiplet (m) |

| ¹H | -COO-CH₂- | ~2.1 | Multiplet (m) |

| ¹³C | C =O | ~173 | Singlet (s) |

| ¹³C | -COOC H₃ | ~52 | Singlet (s) |

| ¹³C | -C H₂-CF₂- | ~30 (triplet, JCF) | Triplet (t) |

| ¹³C | -COO-C H₂- | ~25 | Singlet (s) |

| ¹⁹F | -C F₃ | ~ -81 | Triplet (t) |

| ¹⁹F | -CF₂-C F₂-CF₃ | ~ -126 | Multiplet (m) |

| ¹⁹F | -(C F₂)₄- | ~ -122 to -124 | Multiplets (m) |

| ¹⁹F | -CH₂-C F₂- | ~ -114 | Multiplet (m) |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. researchgate.netosti.govamazonaws.com Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For fluorotelomer esters like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. researchgate.netalsglobal.com

Under electron ionization (EI) in GC-MS, the molecule would undergo characteristic fragmentation. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement if a gamma-hydrogen is available. youtube.com For fluorinated compounds, the fragmentation pattern often involves the successive loss of CF₂ units. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments, which is a powerful tool for structural confirmation. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 444 | [M]⁺ (Molecular Ion) | Intact Molecule |

| 413 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) group |

| 385 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |

| 69 | [CF₃]⁺ | Cleavage of C-C bond in fluoroalkyl chain |

| n x 50 | [CₓF₂ₓ]⁺ | Successive losses of CF₂ units |

Note: The fragmentation pattern is predictive and based on common fragmentation rules for esters and fluorinated compounds. youtube.com

Quality Assurance and Quality Control in Fluorinated Compound Analysis

The accurate and reliable quantification of fluorinated compounds, such as this compound, is critically important, particularly in environmental and biological matrices where concentrations can be extremely low. To ensure the integrity and defensibility of analytical data, a robust Quality Assurance (QA) and Quality Control (QC) program is essential. epa.gov

Key Components of a QA/QC Program for PFAS Analysis:

Quality Assurance Project Plan (QAPP): A QAPP is a formal document that outlines the procedures a project will use to ensure the data collected and analyzed meet specific quality requirements. epa.govillinois.gov It details project-specific data quality objectives, analytical methods, QC checks, and corrective actions. epa.gov

Method Blanks: These are used to assess contamination introduced during the analytical process in the laboratory. A method blank consists of a clean matrix, free of the analyte of interest, that is carried through all steps of the sample preparation and analysis. epa.gov Analysis of method blanks is crucial for identifying potential contamination from solvents, reagents, or instrumentation. acs.org

Field and Equipment Blanks: Due to the ubiquitous nature of some per- and polyfluoroalkyl substances (PFAS), contamination can occur during sample collection. Field blanks (reagent water taken to the sampling site and exposed to the environment) and equipment rinse blanks are used to monitor for such contamination. itrcweb.org This is particularly important as even trace levels of PFAS in water used for equipment decontamination can lead to false positive results. limno.com

Laboratory Control Samples (LCS) and Matrix Spikes (MS): An LCS is a clean reference matrix (e.g., reagent water) spiked with a known concentration of the analyte. It is used to evaluate the performance of the entire analytical method. A matrix spike is an aliquot of an actual sample spiked with a known amount of the analyte. It is used to assess the effect of the sample matrix on the analytical method's accuracy.

Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent verification of analytical accuracy. These materials have a certified concentration of the target analyte in a specific matrix.

Surrogate and Internal Standards: Mass-labeled surrogate standards (e.g., ¹³C- or ²H-labeled analogs of the target analyte) are added to every sample before extraction. osti.gov They are used to monitor the efficiency of the sample preparation and analysis process for each individual sample. Internal standards are added just before instrumental analysis to correct for variations in instrument response.

Instrument Performance Checks: Regular calibration of the instrument using standard solutions is necessary to ensure its response is linear and accurate over the concentration range of interest. acs.org

By implementing these comprehensive QA/QC measures, analytical laboratories can ensure that the data generated for fluorinated compounds are of high quality, reproducible, and legally defensible. qima.comqa-group.com

Ecological and Toxicological Implications of Methyl 2h,2h,3h,3h Perfluorononanoate and Its Transformation Products

Formation of Perfluorinated Carboxylic Acids (PFCAs) as Terminal Degradation Products

Fluorotelomer-based compounds are recognized as significant precursors to perfluorinated carboxylic acids (PFCAs) found in the environment. researchgate.netnih.gov The degradation process for compounds like Methyl 2H,2H,3H,3H-perfluorononanoate is expected to initiate with the hydrolysis of its ester group. This initial transformation yields the corresponding fluorotelomer carboxylic acid (FTCA), specifically 8:2 FTCA in this case. researchgate.net This hydrolysis can be influenced by environmental conditions and microbial activity. researchgate.netnih.gov

Once formed, 8:2 FTCA is an intermediate that undergoes further biotransformation. Studies on analogous 8:2 fluorotelomer compounds, such as 8:2 fluorotelomer alcohol (8:2 FTOH), demonstrate that these intermediates are subsequently degraded into a series of stable PFCAs. researchgate.netnih.gov The primary terminal degradation products observed from 8:2 fluorotelomer precursors are perfluorooctanoic acid (PFOA) and, to a lesser extent, perfluorononanoic acid (PFNA). researchgate.net This transformation pathway suggests that this compound is an indirect source of these persistent and widely detected environmental contaminants. The general pathway involves the breakdown of the non-fluorinated part of the molecule, ultimately leaving the stable perfluorinated carbon chain. nih.govpurdue.edu

In Vitro and In Vivo Biotransformation Studies of Fluorotelomer Precursors

The biotransformation of fluorotelomer precursors has been investigated in various in vitro and in vivo systems, providing insight into the metabolic fate of these compounds. While specific studies on this compound are limited, research on structurally similar compounds like 8:2 fluorotelomer acrylate (B77674) (8:2 FTAc) and 8:2 FTOH offers a strong basis for understanding its likely metabolic pathways. researchgate.netoup.com

In vivo studies using rainbow trout exposed to 8:2 FTAc showed rapid biotransformation. oup.comnih.gov The parent compound, 8:2 FTAc, was quickly metabolized, leading to the formation of several intermediate and terminal products. The most abundant metabolite detected was 8:2 FTCA, with steady-state concentrations reaching up to 1,400 ng/g wet weight in tissues like the liver, kidney, and blood. oup.comnih.gov Other significant metabolites included 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA) and 7:3 fluorotelomer carboxylic acid (7:3 FTCA). oup.comnih.gov Ultimately, the exposure led to the formation of the persistent PFCAs, PFOA and PFNA. oup.comnih.gov

In vitro studies using liver and stomach S9 fractions from rainbow trout have further elucidated the initial steps of this process. nih.gov These studies demonstrated that the hydrolysis of the acrylate ester in 8:2 FTAc to form 8:2 FTOH is a rapid enzymatic reaction, with significant activity occurring in both the liver and the stomach. nih.gov This suggests that fluorotelomer esters like this compound would likely undergo efficient hydrolysis in biological systems, initiating the cascade of degradation into various FTCAs and ultimately stable PFCAs.

| Precursor Compound | Study Type | Organism/System | Major Transformation Products Detected | Terminal PFCA Products | Reference |

|---|---|---|---|---|---|

| 8:2 Fluorotelomer Acrylate (8:2 FTAc) | In Vivo (Dietary) | Rainbow Trout | 8:2 FTCA, 8:2 FTUCA, 7:3 FTCA, 8:2 FTOH | PFOA, PFNA | oup.comnih.gov |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | In Vivo (Oral) | Broiler Chickens | 8:2 FTCA, 8:2 FTUCA, 7:3 FTCA, 8:2 FTOH glucuronide/sulfate conjugates | PFOA, PFNA, PFHpA, PFHxA, PFPeA | vliz.be |

| 8:2 Fluorotelomer Acrylate (8:2 FTAc) | In Vitro | Rainbow Trout Liver & Stomach S9 Fractions | 8:2 FTOH | Not applicable in this study design | nih.gov |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | In Vivo (Oral) | Pigs | 7:3 FTCA | PFOA, PFHpA | acs.org |

Assessment of Potential for Bioaccumulation and Biomagnification of Transformation Products

The transformation of this compound results in products with a significant potential for bioaccumulation and biomagnification. While the parent ester may be rapidly metabolized, its degradation products, particularly the terminal PFCAs and certain intermediates, are known to persist and accumulate in organisms. vliz.benih.gov

Studies have shown that long-chain PFCAs, such as PFOA and PFNA, are bioaccumulative. acs.org Research on the bioaccumulation of 8:2 FTOH metabolites in various animal models demonstrates this phenomenon. For instance, in pigs orally exposed to 8:2 FTOH, the parent compound was depleted quickly, but its metabolites, including PFOA and 7:3 FTCA, were detected in all examined tissues and persisted for an extended period. acs.org Similarly, in broiler chickens, PFOA, PFNA, and 7:3 FTCA showed strong accumulation in blood and various tissues, with the highest levels found in the heart, kidneys, and liver. vliz.be

Bioaccumulation factors (BAFs), which measure the accumulation of a chemical in an organism from the surrounding environment, have been calculated for various PFAS. High BAFs have been reported for many PFAA precursors, indicating a greater bioaccumulation potential than their terminal PFAA products. nih.govacs.org For example, potential log BAFs for C11-C13 PFCAs have been estimated to be between 3.1 and 5.2, and for certain precursors, they can be as high as 5.1. nih.gov The biomagnification potential of these transformation products is also a concern. Studies in arctic food webs have shown that longer-chain PFCAs (C9 to C13) biomagnify from prey like ringed seals to predators like polar bears. acs.org This indicates that the degradation of fluorotelomer compounds contributes to the loading of bioaccumulative and biomagnifying substances in the food chain.

| Transformation Product | Precursor Studied | Organism/Tissue | Key Finding | Reference |

|---|---|---|---|---|

| PFOA, PFNA, 7:3 FTCA | 8:2 FTOH | Broiler Chicken (Heart, Kidney, Liver) | Showed strong accumulation and slow elimination. | vliz.be |

| PFOA, 7:3 FTCA | 8:2 FTOH | Pig (Kidney, Liver) | Accumulated PFOA was still detectable 21 days post-dosing. | acs.org |

| C9-C13 PFCAs | General PFAS Precursors | Polar Bear (liver) from Ringed Seal (blubber) | Demonstrated biomagnification in the food chain. | acs.org |

| ECF and FT Precursors | Various | Freshwater Fish | Precursors showed high bioaccumulation potential (Log BAF > 2.6). | nih.gov |

Molecular Mechanisms of Toxicity and Adverse Outcome Pathways (AOPs) of Fluorinated Compounds

The toxicity of fluorinated compounds, including the transformation products of this compound, is understood through their interaction with various biological pathways. The Adverse Outcome Pathway (AOP) framework is a key tool for organizing this knowledge, linking a molecular initiating event (MIE) to an adverse outcome at the individual or population level through a series of key events (KEs). researchgate.netnih.gov

Research by the U.S. Environmental Protection Agency (EPA) and others is actively developing AOPs for PFAS. researchgate.net These AOPs cover a wide range of adverse outcomes, including reproductive impairment, developmental toxicity, metabolic disorders (like fatty liver disease), kidney toxicity, and cardiac toxicity. researchgate.netresearchgate.netnih.gov A common MIE for many PFAS is the activation of nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). nih.gov For example, PFOS-induced liver steatosis (fatty liver) has been linked to the inhibition of SIRT1, which leads to the activation of SREBP-1c, a key regulator of fatty acid synthesis. researchgate.net

Exposure to various PFAS has been shown to cause hepatocyte proliferation and disrupt cholesterol metabolism in humanized mice, indicating human-relevant mechanisms of liver toxicity. nih.gov Other studies have linked PFAS exposure to the disruption of the endocrine system, which can impact brain development and reproductive health. researchgate.net The AOP framework helps to systematically map these toxicological processes, supporting hazard assessment and the development of predictive models for the thousands of data-poor PFAS. nih.govtoxicology.org

Comparative Toxicological Assessments with Legacy PFAS (e.g., PFOA, PFOS) and Emerging Alternatives

Comparative toxicological assessments are essential for understanding the relative risks posed by the transformation products of this compound versus legacy PFAS like PFOA and PFOS, as well as other emerging alternatives. Research indicates that the toxicity of these compounds can vary significantly based on their chemical structure, particularly the length of their fluorinated carbon chain. vliz.benih.gov

Crucially, studies have shown that some intermediate degradation products of fluorotelomers can be more toxic than the terminal PFCAs they form. vliz.beresearchgate.netnih.gov For example, acute toxicity tests on the aquatic invertebrate Daphnia magna revealed that fluorotelomer carboxylic acids (FTCAs) and fluorotelomer unsaturated carboxylic acids (FTUCAs) were up to 10,000 times more toxic than the corresponding PFCAs. vliz.benih.gov The 10:2 FTCA, for instance, had an EC50 (the concentration causing an effect in 50% of the test population) for immobility in D. magna of 0.025 mg/L, demonstrating significantly higher toxicity than legacy PFCAs. vliz.benih.gov

In studies on mice, alternatives like 6:2 FTCA and 6:2 FTSA showed different toxicological profiles. While 6:2 FTCA caused no obvious liver injury, 6:2 FTSA induced liver weight increase, inflammation, and necrosis, demonstrating its potential for bioaccumulation and hepatotoxicity, though still considered moderate compared to PFOS. nih.gov These findings underscore that simply replacing long-chain legacy PFAS with shorter-chain or polyfluorinated alternatives does not guarantee reduced toxicity, and in some cases, the precursors or intermediates may pose a greater acute risk. vliz.beresearchgate.netnih.gov

| Compound | Organism | Endpoint | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|

| 10:2 FTCA | Daphnia magna | Immobility | 0.025 | vliz.benih.gov |

| 8:2 FTUCA | Daphnia magna | Immobility | 4.0 | acs.org |

| 6:2 FTCA | Chironomus tentans | Growth | 63 | vliz.benih.gov |

| PFOS | Zebrafish Embryo | Mortality (LC50) | 2.14 | researchgate.net |

| PFOA | Zebrafish Embryo | Mortality (LC50) | 528.6 | researchgate.net |

| 6:2 FTS | Amphibian (R. pipiens) | Reduced Body Condition | General effect noted, specific EC50 not provided | nih.gov |

Environmental Risk Assessment Frameworks for Fluorotelomer-Derived Substances

Regulatory agencies are developing and implementing risk assessment frameworks to manage the potential hazards of fluorotelomer-derived substances, recognizing them as sources of persistent PFCAs. These frameworks are moving towards a class-based approach for PFAS due to the vast number of related chemicals. canada.caepa.gov

In Canada, the government has concluded that the entire class of PFAS is toxic under the Canadian Environmental Protection Act, 1999 (CEPA), and is implementing a phased risk management approach to restrict their manufacture, use, and import. canada.cacanada.ca This approach explicitly acknowledges that fluorotelomer-based substances are precursors to PFCAs and need to be managed to reduce environmental and human exposure. publications.gc.ca

Regulatory Landscape and Policy Implications for Fluorotelomer Based Compounds

Monitoring Programs and Environmental Surveillance of Fluorotelomer-Derived Substances

Environmental monitoring programs are essential for understanding the occurrence, fate, and transport of fluorotelomer-derived substances. While specific monitoring data for Methyl 2H,2H,3H,3H-perfluorononanoate is not widely available in public literature, surveillance programs increasingly target a broader range of PFAS, including known precursors and degradation products.

These programs often analyze various environmental matrices such as water (drinking, surface, and wastewater), soil, sediment, and air. The detection of fluorotelomer alcohols (FTOHs) and fluorotelomer carboxylic acids (FTCAs) in environmental samples provides indirect evidence of the presence and degradation of fluorotelomer-based products. For instance, studies have identified FTOHs as significant precursors to perfluorocarboxylic acids (PFCAs) found in the environment.

The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), has enabled the detection of a wider array of PFAS, including volatile and semi-volatile compounds like FTOHs and their esters. These methods are crucial for comprehensive environmental surveillance.

The following table highlights key findings from environmental monitoring relevant to fluorotelomer-derived substances:

| Substance Class | Environmental Matrix | Key Findings | Implication for this compound |

|---|---|---|---|

| Fluorotelomer Alcohols (FTOHs) | Air, Water, Biosolids | Detected in various environmental compartments, indicating their release from consumer and industrial products. They are known to undergo long-range atmospheric transport. evitachem.comsynquestlabs.com | As an ester of a fluorotelomer alcohol, its degradation could release FTOHs. |

| Fluorotelomer Carboxylic Acids (FTCAs) | Water, Soil, Biota | Identified as biotransformation products of FTOHs and other fluorotelomer-based substances. | Degradation of this compound could potentially lead to the formation of FTCAs. |

| Perfluorocarboxylic Acids (PFCAs) | Global environment | The degradation of fluorotelomer-based polymers is a significant source of PFCAs in the global environment. cymitquimica.com | This compound is a potential precursor to perfluorononanoic acid (PFNA). |

Source Apportionment and Emission Inventories for Fluorotelomer Esters and their Precursors

Identifying the sources and quantifying the emissions of fluorotelomer esters and their precursors are critical for effective environmental management. Source apportionment studies use statistical methods and chemical fingerprinting to attribute PFAS contamination in the environment to specific sources. These studies have identified industrial manufacturing, wastewater treatment plants, and the use of consumer products as significant sources of PFAS.

Emission inventories attempt to quantify the release of chemicals into the environment from various sources over time. Global emission inventories have been developed for some of the most well-known PFCAs, and these models often include contributions from the degradation of precursor compounds like fluorotelomer-based substances. These inventories indicate that historical emissions were dominated by direct releases from manufacturing, but the degradation of precursors in products and waste streams is an increasingly important ongoing source.

While specific emission inventories for this compound are not available, research on the degradation of fluorotelomer-based polymers and acrylates provides insight into its potential as a source of PFCAs. cymitquimica.com These studies suggest that the ester linkage in such compounds can be cleaved through biotic or abiotic processes, releasing fluorotelomer alcohols that can then degrade further. cymitquimica.com

The table below outlines the primary sources and emission pathways for fluorotelomer-based compounds.

| Source Category | Emission Pathway | Relevance to this compound |

|---|---|---|

| Industrial Manufacturing | Direct release to air and water during production and use of fluorotelomer-based polymers and chemicals. | Potential for release during its synthesis or use as an intermediate. |

| Consumer Products | Leaching and degradation from treated textiles, carpets, and food packaging materials. cymitquimica.com | If used in the formulation of surface coatings, it could be released over the product's lifecycle. |

| Waste Management | Release from landfills and wastewater treatment plants through leachate and effluent. cymitquimica.com | Degradation of products containing this compound in waste streams can lead to the release of its degradation products. |

Conclusion and Future Research Directions

Synthesis of Current Knowledge on Methyl 2H,2H,3H,3H-perfluorononanoate and Related Compounds

This compound is a polyfluoroalkyl substance that, through abiotic and biotic degradation processes, is a precursor to persistent perfluoroalkyl acids. Its environmental fate is characterized by the hydrolysis of its ester group, followed by the biotransformation of the resulting fluorotelomer alcohol. While direct research on this specific compound is limited, studies on analogous fluorotelomer esters, alcohols, and acrylates provide a strong framework for understanding its likely behavior.

Identification of Key Research Priorities

Key research priorities include elucidating the specific metabolic pathways of this compound in various organisms to accurately identify all transformation products and their formation rates. Further investigation into the long-term effects of these transformation products is also critical. acs.orgnih.govpurdue.edunih.gov

Development of Sustainable Alternatives and Remediation Technologies

The persistence and potential for biotransformation into harmful substances highlight the need for the development of sustainable, non-fluorinated alternatives for applications where these compounds are used. Research into effective remediation technologies for PFAS-contaminated sites is also paramount. Current technologies for water treatment include granular activated carbon, ion exchange resins, and reverse osmosis, though these primarily separate rather than destroy the PFAS.

Contribution to Broader PFAS Understanding and Management

Detailed studies on individual PFAS like this compound contribute to a more comprehensive understanding of the entire class of these "forever chemicals." This knowledge is essential for developing effective management strategies, regulatory policies, and ultimately, for protecting human health and the environment from the widespread impacts of PFAS contamination.

Q & A

Q. What analytical methods are recommended for detecting Methyl 2H,2H,3H,3H-perfluorononanoate in environmental or biological samples?

Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a robust method for targeted and untargeted screening. This technique allows precise identification via high-resolution mass spectra and isotopic patterns. For example, Methyl 2H,2H,3H,3H-perfluoroheptanoate (a structural analog) was identified using Bruker’s TASQ software, which differentiates analyte signals from solvent blanks . Method optimization should include column selection (e.g., C18 for PFAS retention) and mobile phase adjustments (e.g., methanol/water with ammonium acetate) to enhance ionization efficiency.

Q. How should researchers handle isomer separation for this compound?

Isomeric separation requires chromatographic methods that resolve linear and branched isomers. Certified reference materials (CRMs) with documented isomer ratios (e.g., 100 µg/mL in methanol) are critical for method validation. For example, 2H,2H,3H,3H-perfluoroundecanoic acid (8:3 FTCA) standards include isomer ratios on Certificates of Analysis (CoA), ensuring reproducibility across batches . Use columns with high selectivity for fluorinated compounds, such as Accucore™ PFAS or equivalent, to resolve co-eluting isomers.

Q. What protocols are recommended for preparing stable stock solutions of Methyl 2H,2H,3H,3H-perfluoronononanoate?

Stock solutions should be prepared in methanol at concentrations ≤100 µg/mL to prevent precipitation. Store solutions at < -10°C to minimize degradation. For trace analysis, use low-background solvents (e.g., LC-MS-grade methanol) and avoid plastic containers to reduce adsorption losses . Calibration standards should be matrix-matched (e.g., spiked into biological extracts) to account for ionization suppression.

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental degradation data for this compound?

Discrepancies in degradation rates may arise from isomer-specific reactivity or matrix effects. For instance, branched isomers often exhibit slower degradation than linear forms due to steric hindrance. Use isomer-resolved standards (e.g., 6:3 FTCA) to track degradation pathways and quantify isomer ratios via LC-MS/MS. Environmental matrices (e.g., soil, water) should be characterized for organic carbon content and pH, as these factors influence sorption and hydrolysis .

Q. What methodologies validate the stability of this compound under varying experimental conditions?

Stability studies should assess thermal, photolytic, and hydrolytic degradation. For example:

- Thermal stability : Incubate at 40–60°C and monitor degradation via LC-MS.

- Hydrolysis : Expose to buffers at pH 4, 7, and 10 for 24–72 hours.

- Photolysis : Use UV irradiation (254 nm) in quartz cells and track byproduct formation. Report degradation products (e.g., perfluorinated acids) and compare with reference spectra from databases like NIST .

Q. How do isomer ratios impact toxicity assessments of this compound?

Toxicity studies must account for isomer-specific effects. For example, branched isomers of perfluoroundecanoic acid (8:3 FTCA) may exhibit different bioaccumulation potentials compared to linear forms. Use in vitro models (e.g., hepatocyte assays) to compare cytotoxicity and oxidative stress markers (e.g., ROS, glutathione depletion) between isomer-enriched fractions. Pair with in vivo models to assess hepatic and renal toxicity, referencing CAS 27854-30-4 (2H,2H,3H,3H-perfluorononanoic acid) for structural analogs .

Q. What strategies optimize the synthesis of this compound for high-purity applications?

Synthesis routes often involve esterification of perfluorononanoic acid with methanol under acidic catalysis. Key steps:

- Purification : Use fractional distillation or preparative LC to remove unreacted acid and byproducts.

- Isomer control : Adjust reaction conditions (e.g., temperature, solvent polarity) to favor linear isomer formation.

- Quality control : Validate purity via ¹⁹F NMR and LC-MS, targeting >98% isomer specificity. Reference protocols for methyl perfluorooctanoate (Me-PFO, CAS 376-27-2) provide analogous methodologies .

Q. How can researchers address challenges in quantifying this compound in complex matrices?

Matrix effects in biological or environmental samples require:

- Extraction : Solid-phase extraction (SPE) with WAX or GCB cartridges to isolate PFAS.

- Cleanup : Pass extracts through activated carbon or dispersive sorbents (e.g., EMR-Lipid) to remove interfering lipids.

- Internal standards : Use isotopically labeled analogs (e.g., ¹³C-PFNA) to correct for recovery losses. Method validation should include spike-recovery tests (70–120% acceptable) and LOD/LOQ determination via signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.